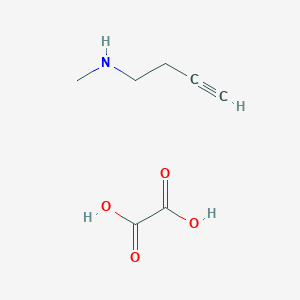

N-Methylbut-3-yn-1-amine;oxalic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

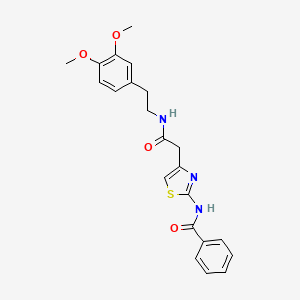

“N-Methylbut-3-yn-1-amine;oxalic acid” is a compound that involves two components: N-Methylbut-3-yn-1-amine and Oxalic acid. N-Methylbut-3-yn-1-amine is a derivative of ammonia where one hydrogen atom is replaced by a methylbut-3-yn-1-yl group . Oxalic acid is a strong dicarboxylic acid found in many plants and vegetables .

Molecular Structure Analysis

The molecular structure of N-Methylbut-3-yn-1-amine involves a nitrogen atom bonded to a methylbut-3-yn-1-yl group . Oxalic acid, on the other hand, is a dicarboxylic acid with the formula C2H2O4 .Chemical Reactions Analysis

Amines, like N-Methylbut-3-yn-1-amine, can act as weak organic bases. They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions . Oxalic acid, being an acid, can react with bases like amines to form salts .Applications De Recherche Scientifique

Synthesis and Chemical Applications

N-Methylation of Amines : N-Methylbut-3-yn-1-amine; oxalic acid is utilized in the N-methylation of primary and secondary amines. A mixture of paraformaldehyde and oxalic acid dihydrate is used for N-methylation, providing good to excellent yields without the need for toxic formalin or organic solvents (Rosenau et al., 2002).

Reductive Amination : The compounds play a role in the expedient synthesis of N-Methyl- and N-Alkylamines through reductive amination, a process significant for producing fine and bulk chemicals found in numerous life-science molecules (Senthamarai et al., 2018).

Catalysis in Organic Synthesis : N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, derived from similar compounds, is a key intermediate in the preparation of various pharmaceuticals, demonstrating its importance in organic synthesis (Fleck et al., 2003).

Aminocarbonylation Reactions : These compounds are used in aminocarbonylation reactions of aryl halides with amines, using oxalic acid as a CO source, crucial for synthesizing amides and related molecules (Reddy et al., 2019).

Environmental and Atmospheric Studies

Particle Formation in the Atmosphere : Oxalic acid's interaction with compounds like N-Methylbut-3-yn-1-amine has implications in atmospheric science, particularly in understanding new particle formation (NPF) processes (Arquero et al., 2017).

Atmospheric Relevance of Oxalic Acid Complexes : The study of oxalic acid complexes, including those formed with N-Methylbut-3-yn-1-amine, helps in understanding their concentration and role in the atmosphere, indicating potential involvement in NPF (Hong et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

N-methylbut-3-yn-1-amine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N.C2H2O4/c1-3-4-5-6-2;3-1(4)2(5)6/h1,6H,4-5H2,2H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYXCSYNHZOOBNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC#C.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(But-3-yn-1-yl)(methyl)amine; oxalic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B2576730.png)

![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2576734.png)

![2-(1-phenylcyclopropanecarbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2576740.png)

![N-benzyl-N-(4-methoxyphenyl)-2-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)oxy]acetamide](/img/structure/B2576744.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2576745.png)

![4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2576751.png)